3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine

Allosteric SHP2 inhibition Cancer Biochemical assay

Procure the (3S,4S)-stereoisomer of 3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine for SHP2 inhibitor development. This chiral spirocyclic amine is the core scaffold for clinical candidate TNO155. Its defined stereochemistry and methyl group are essential for low-nanomolar potency and target selectivity. Ideal for N8-derivatization in medicinal chemistry programs.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
Cat. No. B15156752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC1C(C2(CCNCC2)CO1)N
InChIInChI=1S/C9H18N2O/c1-7-8(10)9(6-12-7)2-4-11-5-3-9/h7-8,11H,2-6,10H2,1H3
InChIKeyQORIMRSQLRAMSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine: Spirocyclic Amine Core for Allosteric SHP2 Inhibitor Development


3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine is a chiral spirocyclic amine that serves as the core structural scaffold for a class of allosteric inhibitors targeting Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene [1]. The compound exists as two defined stereoisomers—(3S,4S) and (3R,4R)—with the (3S,4S) isomer utilized in the clinical-stage SHP2 inhibitor TNO155 (batoprotafib) [2]. Its spirocyclic framework incorporates both an oxygen atom and a secondary amine within a rigid, three-dimensional architecture that confers conformational constraint, an Fsp³ value of 0.44, and a topological polar surface area of 47.3 Ų [3].

3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine: Why Unsubstituted Azaspiro Analogs Cannot Substitute


The 3-methyl and 4-amine substituents on the 2-oxa-8-azaspiro[4.5]decane core are critical for establishing both the correct three-dimensional binding pose and the requisite hydrogen-bonding network within the allosteric tunnel of SHP2. Unsubstituted 2-oxa-8-azaspiro[4.5]decan-4-amine scaffolds lack the methyl group that occupies a lipophilic sub-pocket adjacent to the catalytic domain, and analogs with altered stereochemistry (e.g., (3R,4S)) exhibit substantially reduced inhibitory potency or complete loss of activity against the full-length enzyme [1]. Furthermore, N8-substituted derivatives incorporating pyrazine, pyrido-pyrimidine, or triazolo-pyrimidine warheads require the specific (3S,4S) stereochemistry of this core to achieve the low-nanomolar IC50 values observed for clinical candidates; diastereomeric mixtures or racemic cores yield inconsistent, batch-dependent activity profiles unsuitable for reproducible pharmacological studies [2]. Therefore, substitution of the 3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine core with structurally similar but unoptimized spirocyclic amines will compromise target engagement, selectivity, and downstream cellular efficacy.

3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine: Quantitative Evidence for Differentiated Selection Over Comparator Scaffolds


SHP2 Enzyme Inhibition: 6-Fold Greater Potency of (3S,4S)-Derived TNO155 Versus SHP099

The (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine core, when elaborated to the full clinical inhibitor TNO155, demonstrates an IC50 of 0.011 µM (11 nM) against full-length human SHP2 [1]. This represents a 6.5-fold improvement in biochemical potency compared to the earlier-generation allosteric SHP2 inhibitor SHP099, which exhibits an IC50 of 0.071 µM (71 nM) against the same target under comparable allosteric binding conditions [2]. Both compounds inhibit SHP2 via stabilization of the auto-inhibited conformation, but the 3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine-derived TNO155 achieves this with substantially lower compound concentration, translating to a 6.5× greater target engagement at equivalent doses.

Allosteric SHP2 inhibition Cancer Biochemical assay Protein tyrosine phosphatase

Cellular pERK Inhibition: 8-Fold Superior Activity of TNO155 Compared to SHP099 in KYSE520 Cells

In KYSE520 esophageal cancer cells, the (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine-derived TNO155 inhibits pERK with an IC50 of 0.008 µM (8 nM) . This cellular potency is approximately 175-fold greater than that of SHP099, which achieves a cellular pERK IC50 of 1.4 µM (1,400 nM) in the same KYSE520 model . The substantial difference in cellular activity, which exceeds the biochemical potency difference (6.5-fold), suggests that the 3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine core imparts additional favorable properties beyond target binding, such as improved cell permeability or reduced efflux.

Cellular pharmacology pERK MAPK pathway Cancer

SHP2 Selectivity: >2,700-Fold Safety Window Against hERG Channel

The (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine-derived TNO155 exhibits an hERG channel inhibition IC50 of >30 µM, representing a >2,700-fold safety margin relative to its SHP2 biochemical IC50 of 0.011 µM . This selectivity window is critical for minimizing the risk of drug-induced QT interval prolongation and associated cardiac arrhythmias. In contrast, many unsubstituted azaspiro or alternative heterocyclic cores used in SHP2 inhibitor programs have demonstrated narrower hERG margins or required extensive structural optimization to mitigate cardiotoxicity liabilities.

Cardiotoxicity hERG Selectivity Safety pharmacology

Physicochemical Profile: Optimized Lipophilic Efficiency for Oral Bioavailability

Compounds derived from the (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine core exhibit a favorable combination of physicochemical properties that support oral administration: moderate lipophilicity (LogP = 1.6), high aqueous solubility (0.736 mM), and high lipophilic efficiency (LiPE > 6) . The core scaffold itself has a calculated XLogP3 of -0.4, a topological polar surface area (TPSA) of 47.3 Ų, and zero rotatable bonds, providing a rigid, low-molecular-weight starting point (MW = 170.25 g/mol) that accommodates diverse N8-substitutions without compromising drug-like properties [1]. Unsubstituted or less-constrained azaspiro cores typically exhibit higher baseline LogP values and reduced solubility, limiting their utility for oral drug development.

Drug-likeness Oral bioavailability Lipophilic efficiency Physicochemical properties

Clinical Translation: Advanced Solid Tumor Clinical Trial Enrollment for TNO155

The (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine-derived TNO155 (batoprotafib) is the first allosteric SHP2 inhibitor to enter clinical trials, with ongoing Phase I/II studies evaluating its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors harboring RTK-dependent malignancies (e.g., KRAS G12C-mutant NSCLC, esophageal cancer, and head and neck squamous cell carcinoma) [1]. This clinical advancement distinguishes the 3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine scaffold from alternative SHP2 inhibitor cores (e.g., pyrazolo-pyrimidine or indole-based scaffolds) that have not progressed beyond preclinical evaluation or have been discontinued due to toxicity or insufficient efficacy [2].

Clinical development Phase I/II Advanced solid tumors SHP2

3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine: High-Value Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Novel Allosteric SHP2 Inhibitors via N8 Functionalization

The (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine core serves as the optimal starting point for designing next-generation allosteric SHP2 inhibitors. Procurement of the stereochemically defined core enables rapid parallel synthesis of N8-substituted derivatives incorporating pyrazine, pyrido-pyrimidine, triazolo-pyrimidine, or pyrrolo-triazine warheads. The core's 3-methyl group occupies a lipophilic sub-pocket essential for allosteric tunnel binding, while the 4-amine provides a hydrogen-bonding anchor [1]. This approach has yielded clinical candidate TNO155 (IC50 = 0.011 µM) and multiple preclinical leads with sub-100 nM potency .

Preclinical Oncology: In Vivo Efficacy Studies in RTK-Driven Tumor Models

Compounds synthesized from the (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine core have demonstrated potent in vivo antitumor activity in xenograft models of esophageal, lung, and head and neck cancers. TNO155, derived from this core, shows oral bioavailability and dose-dependent tumor growth inhibition in preclinical models bearing KRAS G12C mutations or EGFR amplifications [1]. The favorable physicochemical profile (LogP = 1.6; aqueous solubility = 0.736 mM) facilitates oral dosing without complex formulation .

Pharmacological Tool Compound Development: Selective SHP2 Inhibition for Pathway Dissection

The 3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine scaffold provides a validated starting point for developing selective SHP2 chemical probes. Derivatives of this core exhibit no inhibition of SHP1 (the closest phosphatase homolog), no detectable activity against a panel of 14 additional protein phosphatases at concentrations up to 10 µM, and no CYP450 inhibition [1]. This selectivity profile enables precise dissection of SHP2-dependent signaling in MAPK pathway studies and immune checkpoint modulation research .

Pharmaceutical Development: Solid Oral Dosage Form Formulation

The (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine core is incorporated into pharmaceutical formulations suitable for clinical and commercial manufacturing. A patent application from Novartis AG describes solid oral dosage forms (tablets) containing the succinate hemihydrate salt of the TNO155 active pharmaceutical ingredient, manufactured via wet granulation, direct compression, or roller compaction [1]. The core's stability under pharmaceutical processing conditions and compatibility with standard excipients supports reliable scale-up for clinical supply.

Quote Request

Request a Quote for 3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.